molecular formula C16H13N3O2 B11643532 N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide

Cat. No.: B11643532
M. Wt: 279.29 g/mol
InChI Key: VESQODFQAIJJNL-VCHYOVAHSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1H-indole-7-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Substituted derivatives where the hydroxy group is replaced by another functional group.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide is unique due to its specific structure, which includes an indole moiety. This structural feature can impart distinct biological and chemical properties compared to other Schiff bases. The presence of the hydroxy group also allows for additional hydrogen bonding interactions, which can influence the compound’s reactivity and binding affinity.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-indole-7-carboxamide

InChI

InChI=1S/C16H13N3O2/c20-14-7-2-1-4-12(14)10-18-19-16(21)13-6-3-5-11-8-9-17-15(11)13/h1-10,17,20H,(H,19,21)/b18-10+

InChI Key

VESQODFQAIJJNL-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC3=C2NC=C3)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)O

Origin of Product

United States

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